
Ethylhydrocupreine hydrochloride
Overview
Description
Ethylhydrocupreine hydrochloride, also known as optochin, is a derivative of quinine. It was introduced in 1911 by Morgenroth and Levy with the intention to treat pneumococcal infections. This compound is primarily used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other alpha-hemolytic streptococci .
Mechanism of Action
Target of Action
The primary target of Ethylhydrocupreine hydrochloride is Streptococcus pneumoniae , a type of bacteria . This compound selectively inhibits the growth of S. pneumoniae at a very low concentration .
Mode of Action
This compound interacts with S. pneumoniae by inhibiting its growth. It is effective even in very high dilutions . The compound is water-soluble and diffuses readily into an agar medium .
Biochemical Pathways
pneumoniae, thereby affecting the bacterial population and its ability to cause infection .
Pharmacokinetics
Its water solubility suggests that it may be readily absorbed and distributed in the body .
Result of Action
The primary result of this compound’s action is the inhibition of S. pneumoniae growth. This leads to a decrease in the bacterial population and a reduction in the severity of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. Furthermore, the compound’s efficacy can be affected by the presence of other bacteria that are resistant to it .
Biochemical Analysis
Biochemical Properties
Ethylhydrocupreine hydrochloride is known for its selective inhibition of Streptococcus pneumoniae. It interacts with bacterial cell membranes, altering their permeability and leading to cell lysis. The compound specifically targets enzymes and proteins involved in cell wall synthesis, such as penicillin-binding proteins. These interactions disrupt the normal biochemical processes within the bacterial cells, leading to their death .
Cellular Effects
This compound has profound effects on bacterial cells, particularly Streptococcus pneumoniae. It inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways. Additionally, this compound can influence cell signaling pathways and gene expression, further contributing to its bactericidal effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific proteins and enzymes within bacterial cells. It inhibits the activity of penicillin-binding proteins, which are crucial for cell wall synthesis. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall defects and ultimately cell lysis. This compound also affects gene expression by altering the transcription of genes involved in cell wall synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. In vitro studies have shown that its bactericidal activity remains consistent for several hours after application. Prolonged exposure can lead to the development of resistance in some bacterial strains .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Studies in guinea pigs have shown that the highest tolerated dose is about 0.2 to 0.3 cc of a 1:100 solution per 100 grams of body weight .
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as penicillin-binding proteins, inhibiting their activity and disrupting the normal synthesis of peptidoglycan. This disruption leads to the accumulation of peptidoglycan precursors and cell wall defects .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed primarily through passive diffusion. It accumulates in the cell membrane, where it exerts its bactericidal effects. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound localizes primarily in the cell membrane of bacterial cells. This localization is crucial for its activity, as it allows the compound to interact directly with membrane-bound enzymes and proteins involved in cell wall synthesis. The compound’s activity is influenced by its ability to penetrate the cell membrane and reach its target sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylhydrocupreine hydrochloride is synthesized from quinine through a series of chemical reactions. The process involves the ethylation of quinine to form ethylhydrocupreine, followed by the addition of hydrochloric acid to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using quinine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethylhydrocupreine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to its base form, ethylhydrocupreine.
Substitution: The ethoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of ethylhydrocupreine, which can have different biological activities and applications .
Scientific Research Applications
Ethylhydrocupreine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Comparison with Similar Compounds
Quinine: The parent compound from which ethylhydrocupreine hydrochloride is derived.
Chloroquine: Another quinine derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine, used in the treatment of malaria and autoimmune diseases.
Uniqueness: this compound is unique in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in bacteriology for the differentiation of this pathogen from other similar bacteria .
Properties
IUPAC Name |
(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRATNLHPGXHMA-XZHTYLCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
522-60-1 (Parent) | |
| Record name | Ethylhydrocupreine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-58-9 | |
| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhydrocupreine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neumolisina | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylhydrocupreine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?
A1: this compound, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []
Q2: How is this compound used in a laboratory setting?
A3: this compound is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to this compound serves as a reliable indicator for identifying this particular bacterial species.
Q3: What are the limitations of using this compound in treating pneumococcal meningitis?
A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] this compound's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []
Q4: What are the known toxic effects of this compound?
A6: One major drawback of this compound is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.
Q5: Has the structure-activity relationship of this compound been studied?
A7: While the provided research excerpts don't delve into the specifics of this compound's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the this compound molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


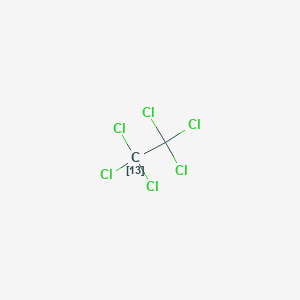
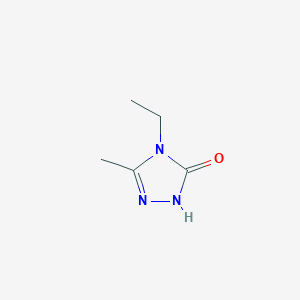
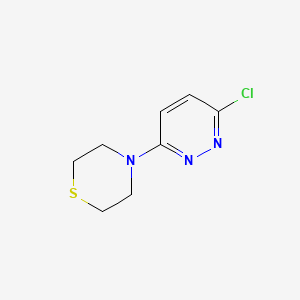
![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)


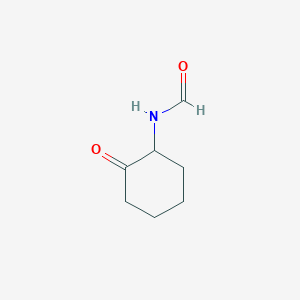
![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)
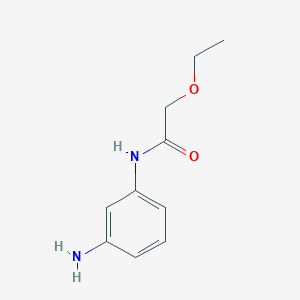
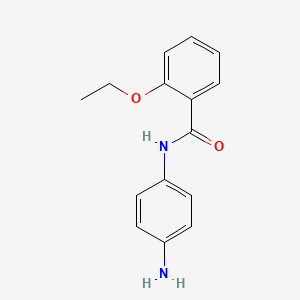

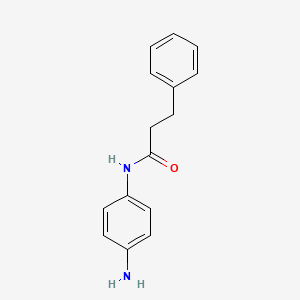
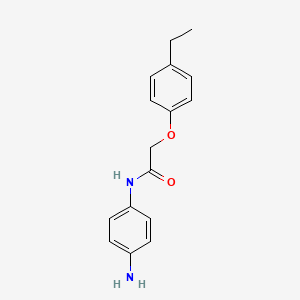
![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)
